molecular formula C11H6F10O2 B14343455 Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- CAS No. 95454-42-5

Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-

Cat. No.: B14343455
CAS No.: 95454-42-5
M. Wt: 360.15 g/mol
InChI Key: CJDGOKGMLJDJRW-UHFFFAOYSA-N
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Description

Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-: is a fluorinated aromatic compound characterized by the presence of trifluoro and heptafluoropropoxy groups attached to an ethoxy linkage on a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- typically involves the reaction of benzene derivatives with fluorinated reagents under controlled conditions. One common method includes the reaction of heptafluoropropoxyethanol with trifluoroacetic anhydride in the presence of a catalyst to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.

Medicine: Fluorinated compounds like Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- are investigated for their potential use in drug development, particularly for their stability and bioavailability.

Industry: This compound is used in the production of specialty polymers and coatings due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

  • [1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]acetic acid
  • 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid

Uniqueness: Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- is unique due to its specific combination of trifluoro and heptafluoropropoxy groups, which impart distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

95454-42-5

Molecular Formula

C11H6F10O2

Molecular Weight

360.15 g/mol

IUPAC Name

[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene

InChI

InChI=1S/C11H6F10O2/c12-7(8(13,14)22-6-4-2-1-3-5-6)23-11(20,21)9(15,16)10(17,18)19/h1-5,7H

InChI Key

CJDGOKGMLJDJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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